(4-Butyl-phenyl)-propynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Butyl-phenyl)-propynoic acid is an organic compound characterized by a phenyl ring substituted with a butyl group and a propynoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Butyl-phenyl)-propynoic acid typically involves the alkylation of a phenyl ring followed by the introduction of a propynoic acid group. One common method is the Friedel-Crafts alkylation of benzene with butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 4-butylbenzene. This intermediate can then undergo a Sonogashira coupling reaction with a suitable acetylene derivative to introduce the propynoic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (4-Butyl-phenyl)-propynoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The propynoic acid group can be reduced to form corresponding alkenes or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination with chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones or hydroxy derivatives.
Reduction: Alkenes or alkanes.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
(4-Butyl-phenyl)-propynoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Butyl-phenyl)-propynoic acid involves its interaction with specific molecular targets. The propynoic acid moiety can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The phenyl ring can facilitate binding to hydrophobic pockets within biological macromolecules, enhancing specificity and potency.
Comparison with Similar Compounds
Phenylpropynoic acid: Lacks the butyl substitution, resulting in different reactivity and binding properties.
Butylbenzene: Lacks the propynoic acid group, limiting its applications in biochemical contexts.
Phenylacetic acid: Contains a different functional group, leading to distinct chemical behavior and applications.
Uniqueness: (4-Butyl-phenyl)-propynoic acid is unique due to the combination of the butyl group and the propynoic acid moiety, which imparts specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H14O2 |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-(4-butylphenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C13H14O2/c1-2-3-4-11-5-7-12(8-6-11)9-10-13(14)15/h5-8H,2-4H2,1H3,(H,14,15) |
InChI Key |
IXKONDAHYSPCQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.